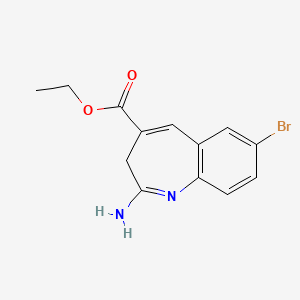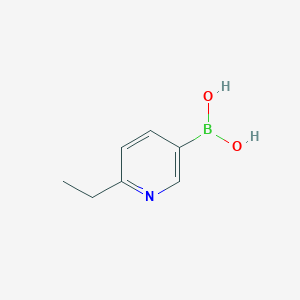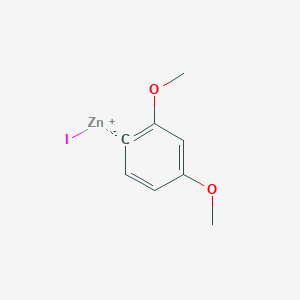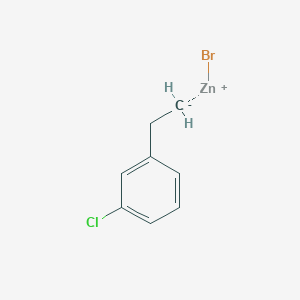![molecular formula C12H16INZn B6333760 3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142213-96-4](/img/structure/B6333760.png)
3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic organic chemistry. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Piperidino)methyl]phenylzinc iodide involves the reaction of 3-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(1-Piperidino)methyl]phenyl iodide+Zn→3-[(1-Piperidino)methyl]phenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere conditions.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Produces various substituted aromatic compounds, depending on the nature of the electrophile used.
Aplicaciones Científicas De Investigación
3-[(1-Piperidino)methyl]phenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of functionalized materials and polymers.
Catalysis: As a precursor in the preparation of catalysts for various organic transformations.
Mecanismo De Acción
The mechanism of action of 3-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in organic reactions. The compound donates its organic group to an electrophile, forming a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the transfer of the organic group.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc iodide
- 3-Methylphenylzinc iodide
- 3-(Dimethylamino)methylphenylzinc iodide
Uniqueness
3-[(1-Piperidino)methyl]phenylzinc iodide is unique due to the presence of the piperidino group, which can influence the reactivity and selectivity of the compound in organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, where specific reactivity patterns are required.
Propiedades
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSQZYRTCSCFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)

![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
